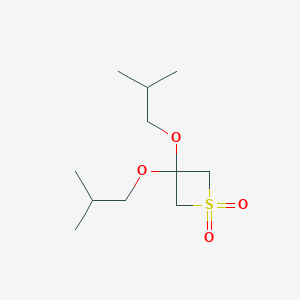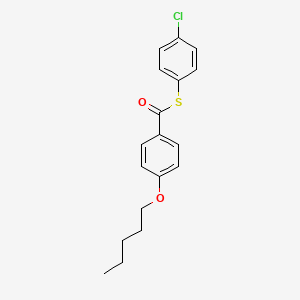
S-(4-Chlorophenyl) 4-(pentyloxy)benzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester is a chemical compound with a complex structure that includes a benzenecarbothioic acid core, a pentyloxy group, and an S-(4-chlorophenyl) ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester typically involves the esterification of benzenecarbothioic acid with 4-(pentyloxy) and S-(4-chlorophenyl) groups. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification process. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and safety profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester include other esters of benzenecarbothioic acid with different alkoxy or aryl groups. Examples include:
- Benzenecarbothioic acid, 4-(methoxy)-, S-(4-chlorophenyl) ester
- Benzenecarbothioic acid, 4-(ethoxy)-, S-(4-chlorophenyl) ester
Uniqueness
The uniqueness of Benzenecarbothioic acid, 4-(pentyloxy)-, S-(4-chlorophenyl) ester lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
100633-34-9 |
|---|---|
Molekularformel |
C18H19ClO2S |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
S-(4-chlorophenyl) 4-pentoxybenzenecarbothioate |
InChI |
InChI=1S/C18H19ClO2S/c1-2-3-4-13-21-16-9-5-14(6-10-16)18(20)22-17-11-7-15(19)8-12-17/h5-12H,2-4,13H2,1H3 |
InChI-Schlüssel |
LZAMKJWYUOAGSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
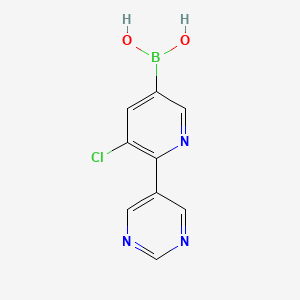
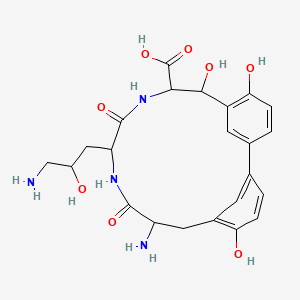
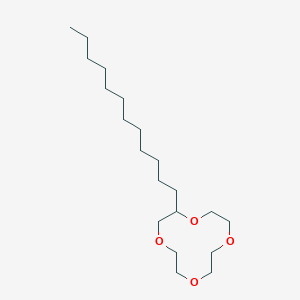


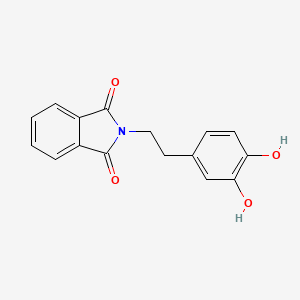


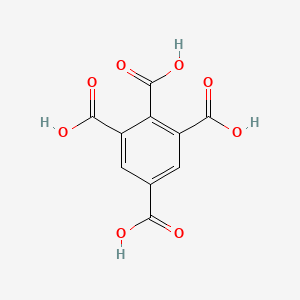

![1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079228.png)
![Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14079239.png)
